3-Chloro-1,2-benzisothiazole 3-Chloro-1,2-benzisothiazole
Brand Name: Vulcanchem
CAS No.: 7716-66-7
VCID: VC20752998
InChI: InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H
SMILES: C1=CC=C2C(=C1)C(=NS2)Cl
Molecular Formula: C7H4ClNS
Molecular Weight: 169.63 g/mol

3-Chloro-1,2-benzisothiazole

CAS No.: 7716-66-7

Cat. No.: VC20752998

Molecular Formula: C7H4ClNS

Molecular Weight: 169.63 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1,2-benzisothiazole - 7716-66-7

CAS No. 7716-66-7
Molecular Formula C7H4ClNS
Molecular Weight 169.63 g/mol
IUPAC Name 3-chloro-1,2-benzothiazole
Standard InChI InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H
Standard InChI Key BCPVKLRBQLRWDQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NS2)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=NS2)Cl

The compound is uniquely identified through several standardized chemical reference systems as shown in Table 1.

Identifier TypeValue
CAS Number7716-66-7
Molecular FormulaC₇H₄ClNS
Molecular Weight169.63 g/mol
SMILES NotationC1=CC=C2C(=C1)C(=NS2)Cl
InChI KeyBCPVKLRBQLRWDQ-UHFFFAOYSA-N
PubChem CID598190

Table 1: Chemical Identifiers of 3-Chloro-1,2-benzisothiazole

Structural Characteristics

The structure of 3-Chloro-1,2-benzisothiazole consists of a benzene ring fused with a five-membered heterocyclic ring containing nitrogen and sulfur atoms in adjacent positions, with a chlorine atom attached at the 3-position. This arrangement confers specific electronic properties to the molecule that influence its reactivity patterns .

Density functional theory (DFT) studies have provided insights into the optimized geometry of the molecule. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate charge transfer occurs within the molecule, contributing to its reactivity in various chemical transformations . These electronic properties make it particularly suitable for pharmaceutical applications where specific molecular interactions are required .

Physical and Chemical Characteristics

3-Chloro-1,2-benzisothiazole exhibits distinctive physical and chemical properties that are relevant to its handling, storage, and applications in chemical synthesis.

Physical State and Appearance

At standard conditions, 3-Chloro-1,2-benzisothiazole is a solid that can vary in appearance from white to orange to green powder or crystalline form, depending on purity and preparation methods . The compound's physical characteristics make it manageable in laboratory and industrial settings with appropriate handling procedures.

Thermal Properties

The thermal behavior of 3-Chloro-1,2-benzisothiazole is important for its processing and storage. Key thermal properties are summarized in Table 2.

PropertyValueSource
Melting Point37-44°CFisher Scientific
Melting Point39-44°CTCI Deutschland
Melting Point41°CChemicalBook (reference)
Boiling Point80-86°C (at 0.75 mm Hg)ChemicalBook
Flash Point80-86°C (at 0.75 mm Hg)ChemicalBook

Table 2: Thermal Properties of 3-Chloro-1,2-benzisothiazole

The relatively low melting point range indicates that the compound can liquefy near room temperature in warm environments, which has implications for its storage and handling requirements .

Solubility and Chemical Reactivity

The solubility profile of 3-Chloro-1,2-benzisothiazole affects its application in chemical synthesis and pharmaceutical formulation. The compound exhibits specific solubility patterns in various solvents as documented in Table 3.

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
MethanolSoluble
WaterInsoluble

Table 3: Solubility Profile of a 3-Chloro-1,2-benzisothiazole

The compound's pKa has been predicted to be approximately 1.05±0.50, indicating its acidic character . This property influences its behavior in solution and its interactions with other chemical entities. Its chemical reactivity is also characterized by incompatibility with oxidizing agents, which necessitates appropriate segregation during storage and handling .

Spectroscopic and Theoretical Studies

Advanced spectroscopic and computational studies have provided deeper insights into the molecular properties and behavior of 3-Chloro-1,2-benzisothiazole.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopic studies have been conducted on 3-Chloro-1,2-benzisothiazole, providing valuable information about its molecular vibrations and structural characteristics . These spectroscopic techniques are essential for compound identification and purity assessment.

Computational Studies

Density Functional Theory (DFT) calculations have been employed to investigate the molecular properties of 3-Chloro-1,2-benzisothiazole. These studies have yielded theoretical information on:

  • Optimized molecular geometry

  • Harmonic vibrational frequencies

  • Infrared and Raman intensities

  • Charge distribution through Mulliken population analysis

  • Thermodynamic properties including entropy, heat capacity, and zero-point energy

The theoretical calculations utilized the 6-311++G(d,p) basis set, providing a high level of accuracy in predicting molecular properties. The calculated spectra showed excellent agreement with experimentally observed spectroscopic data, validating the computational approach .

Electronic Structure Analysis

Analysis of the electronic structure of 3-Chloro-1,2-benzisothiazole through Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) methods has provided insights into the compound's stability and reactivity. These analyses help explain the molecule's behavior in chemical reactions and its interaction with biological systems .

The HOMO-LUMO energy gap, as determined through computational studies, indicates the compound's potential reactivity and stability. This information is valuable for predicting the compound's behavior in various chemical environments and its potential applications in organic synthesis .

Applications and Industrial Significance

3-Chloro-1,2-benzisothiazole has specific applications in pharmaceutical synthesis and potentially in other chemical industries.

Pharmaceutical Applications

The primary application of 3-Chloro-1,2-benzisothiazole is as a key intermediate in the synthesis of pharmaceutical compounds, most notably Ziprasidone, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder . The compound's structure makes it particularly suitable for incorporation into complex drug molecules that require the benzisothiazole scaffold.

TypeStatements
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash skin thoroughly after handling
P280: Wear protective gloves/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of water
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P332+P313: If skin irritation occurs: Get medical advice/attention
P337+P313: If eye irritation persists: Get medical advice/attention
P362+P364: Take off contaminated clothing and wash it before reuse

Table 4: GHS Hazard and Precautionary Statements for 3-Chloro-1,2-benzisothiazole

Regulatory Information

For transportation and regulatory purposes, 3-Chloro-1,2-benzisothiazole is classified under HS Code 29349990 (Heterocyclic compounds with nitrogen hetero-atom(s) only) . This classification is relevant for import/export procedures and regulatory compliance.

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